Momelotinib-2,2,6,6-d4 is a deuterated variant of momelotinib, a Janus Kinase inhibitor primarily used in the treatment of intermediate or high-risk myelofibrosis. It is characterized by the incorporation of deuterium atoms, which may alter its pharmacokinetic properties compared to the non-deuterated form. Momelotinib functions by inhibiting Janus Kinase 1 and Janus Kinase 2, which are crucial in the signaling pathways that contribute to hematopoiesis and inflammatory responses. This compound has garnered attention for its potential therapeutic applications and is classified as a small molecule drug.
Momelotinib-2,2,6,6-d4 is derived from the original momelotinib compound, which was first approved by the FDA on September 15, 2023. It falls under the category of approved and investigational drugs and is specifically classified as an antineoplastic agent due to its role in treating myelofibrosis—a type of blood cancer that disrupts normal blood cell production.
The synthesis of momelotinib-2,2,6,6-d4 involves deuteration of the original momelotinib compound. This process typically utilizes heavy water (D2O) or deuterated solvents during key steps of the reaction to incorporate deuterium into the molecular structure. The specific synthetic route can vary but generally includes:
Technical details regarding the specific reagents and conditions used in each step can be found in specialized literature on organic synthesis .
Momelotinib-2,2,6,6-d4 has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 418.48 g/mol. The presence of deuterium alters certain physical properties compared to its non-deuterated counterpart.
The structural formula can be represented as follows:
Momelotinib-2,2,6,6-d4 participates in various chemical reactions typical for Janus Kinase inhibitors:
Momelotinib-2,2,6,6-d4 acts primarily as an inhibitor of Janus Kinases 1 and 2 and activin A receptor type 1 (ACVR1). By blocking these pathways:
While specific physical properties such as boiling point or melting point are not extensively documented for momelotinib-2,2,6,6-d4:
The chemical stability and reactivity profiles are influenced by the presence of deuterium:
Momelotinib-2,2,6,6-d4 is primarily investigated for its use in treating myelofibrosis due to its potent inhibition of Janus Kinases. Additionally:
CAS No.: 26532-22-9
CAS No.: 17190-80-6
CAS No.: 4210-82-6
CAS No.: 1038922-77-8
CAS No.: 1356964-77-6
CAS No.: 4017-77-0